Mesupron is classified as a second-generation serine protease inhibitor, derived from 3-amidinophenylalanine. It functions by inhibiting the activity of urokinase-type plasminogen activator, which plays a crucial role in tumor growth and metastasis by degrading the extracellular matrix . The compound is notable for its oral bioavailability, making it a convenient option for therapeutic applications.
The synthesis of Mesupron involves several steps focused on constructing its complex molecular framework. A typical synthesis pathway includes:
The synthesis can be monitored using techniques such as thin-layer chromatography to ensure completion and purity.
Mesupron has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C₁₃H₁₅N₃O₃S, and its molecular weight is approximately 295.35 g/mol.
The compound features:
Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure during synthesis .
Mesupron primarily acts through the inhibition of urokinase-type plasminogen activator. The mechanism involves the formation of a stable enzyme-inhibitor complex, preventing the conversion of plasminogen to plasmin, which is essential for extracellular matrix remodeling during tumor progression.
The relevant reactions include:
These reactions can be studied using kinetic assays to measure inhibition constants.
The mechanism of action for Mesupron involves several key steps:
Clinical studies have demonstrated that when used in conjunction with traditional chemotherapy agents, Mesupron can improve therapeutic outcomes in patients with advanced cancers .
Mesupron exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
The development of Mesupron (upamostat, WX-671) emerged from decades of research into serine protease inhibitors as anticancer agents. Urokinase-type plasminogen activator (uPA) gained recognition as a therapeutic target due to its central role in tumor progression and metastasis. Early studies demonstrated that uPA overexpression correlates with poor prognosis in breast, pancreatic, and gastrointestinal cancers, primarily by facilitating extracellular matrix (ECM) degradation and metastatic spread [2] [6]. This led to the rational design of uPA inhibitors aimed at disrupting the plasminogen activation cascade.
Mesupron was engineered as an orally bioavailable prodrug, metabolized in vivo to its active form, WX-UK1. Unlike earlier serine protease inhibitors with limited bioavailability, Mesupron’s amidoxime structure allows efficient absorption and conversion via the mitochondrial Amidoxime Reducing Component (mARC) enzyme system. This enzymatic activation produces the pharmacologically active amidine derivative, which competitively inhibits uPA’s catalytic domain with high specificity [4] [8]. The compound’s design addressed key pharmacokinetic challenges in targeting tumor-associated proteases.
Table 1: Key Properties of Mesupron
Property | Specification |
---|---|
Chemical Name | Ethyl 4-[(2S)-3-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |
Molecular Formula | C₃₂H₄₇N₅O₆S |
Mechanism of Action | Prodrug activated by mARC to WX-UK1 (uPA inhibitor) |
Primary Biological Target | Urokinase-type plasminogen activator (uPA) |
Development Status | Clinical trials for pancreatic/breast cancer |
uPA drives cancer metastasis through multifaceted interactions within the tumor microenvironment (TME). Upon binding to its receptor (uPAR), uPA converts plasminogen to plasmin—a broad-spectrum protease that:
The uPA-uPAR complex also initiates non-proteolytic signaling pathways that promote cell migration and survival. In breast cancer, uPAR cooperates with integrins to activate focal adhesion kinase (FAK) and Ras-MAPK cascades, enhancing tumor cell motility. Additionally, uPA-cleaved ECM fragments function as chemotactic cues for endothelial cells, facilitating angiogenesis [6] [7]. This dual role—proteolytic and signaling—makes uPA indispensable for metastatic niche formation.
Table 2: uPA-Mediated Molecular Interactions in the Tumor Microenvironment
Molecular Process | Functional Consequence | Impact on Metastasis |
---|---|---|
Plasminogen → Plasmin | ECM degradation | Local invasion/intravasation |
MMP-2/MMP-9 activation | Cleavage of collagen IV/VII | Stromal remodeling |
TGF-β/VEGF release | Angiogenesis induction | Pre-metastatic niche formation |
uPAR-integrin signaling | FAK/Ras pathway activation | Cell migration/survival |
Growth factor liberation | EGFR/HER2 activation | Proliferation in secondary sites |
Mesupron represents a strategic evolution in serine protease inhibitor design, addressing limitations of earlier agents:
Mesupron overcomes these issues through its prodrug strategy, which masks the charged amidine group until hepatic mARC-mediated activation. This design confers 3–5-fold higher oral bioavailability than earlier amidine-based inhibitors while retaining nanomolar inhibitory potency against uPA (IC₅₀: 0.2–5 nM) [4] [8]. Its selectivity profile minimizes off-target effects on coagulation factors (e.g., thrombin), a common limitation of early serine protease inhibitors.
Table 3: Comparison of uPA-Targeted Therapeutic Agents
Agent Class | Representative Examples | Mechanism | Advantages | Limitations |
---|---|---|---|---|
Amidoxime prodrugs | Mesupron (upamostat) | mARC activation → uPA inhibition | Oral bioavailability, low toxicity | Requires metabolic activation |
Amidine-based inhibitors | WX-UK1 | Direct uPA catalytic inhibition | High potency (nM IC₅₀) | Poor oral absorption |
Monoclonal antibodies | ATN-658 | uPAR binding blockade | High specificity | Poor tumor penetration, cost |
RNA/DNA aptamers | uPAapt-02-FR | uPA-uPAR interaction inhibition | Nanomolar affinity, modular design | Nuclease sensitivity, delivery issues |
Clinically, Mesupron is distinguished by its metastasis-suppressing activity rather than direct cytotoxicity. In phase Ib/II trials for pancreatic cancer, it demonstrated synergistic effects with gemcitabine by reducing invasive potential without exacerbating chemotherapy toxicity [2] [8]. This positions it as a prototype for non-cytotoxic anti-metastatic agents—a paradigm shift from traditional cytotoxic chemotherapy.
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: